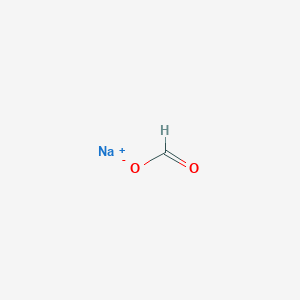

sodium;formate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium formate, also known as sodium methanoate, is the sodium salt of formic acid. It is a white, deliquescent powder with the chemical formula HCOONa. This compound is widely used in various industrial applications due to its unique properties, such as its ability to act as a buffering agent and its solubility in water .

Synthetic Routes and Reaction Conditions:

- Sodium formate is commonly produced by absorbing carbon monoxide under pressure in solid sodium hydroxide at 130°C and 6-8 bar pressure:

Commercial Production: CO+NaOH→HCOONa

Another method involves neutralizing formic acid with sodium hydroxide:Neutralization: HCOOH+NaOH→HCOONa+H2O

Laboratory Synthesis: In the laboratory, sodium formate can be prepared by neutralizing formic acid with sodium carbonate or by reacting chloroform with an alcoholic solution of sodium hydroxide.

Industrial Production Methods:

By-product Formation: Sodium formate is also formed as a by-product in the production of pentaerythritol and in the crossed Cannizzaro reaction of formaldehyde.

Types of Reactions:

- Sodium formate can undergo dehydrogenation to produce hydrogen gas and carbon dioxide:

Dehydrogenation: 2HCOONa→2CO2+2H2

It can act as a formylating agent, introducing a formyl group to other compounds:Formylation: R-H+HCOONa→R-CHO+NaH

Common Reagents and Conditions:

Catalysts: Metals or metal oxides such as nickel or cobalt are often used as catalysts in dehydrogenation reactions.

Strong Bases and Reducing Agents: These are typically used in formylation reactions.

Major Products:

Hydrogen Gas and Carbon Dioxide: From dehydrogenation reactions.

Aldehydes: From formylation reactions.

Aplicaciones Científicas De Investigación

Sodium formate has a wide range of applications in scientific research and industry:

Hydrogen Production: It is used in the dehydrogenation process to produce hydrogen gas, a clean energy source.

Formaldehyde Production: Sodium formate is employed in the synthesis of formaldehyde, which is used in resins and adhesives.

Heterogeneous Catalysis: It serves as a sacrificial electron donor in oxidation reactions.

Organic Synthesis: Sodium formate is utilized in the synthesis of various organic compounds, including alcohols, acids, and esters.

Metal Extraction: It is used in hydrometallurgical processes for extracting metals from ores.

Sodium-Ion Batteries: Sodium formate is used as a sodium compensation additive to improve the cycling performance of sodium-ion batteries.

Mecanismo De Acción

Sodium formate exerts its effects through various mechanisms:

Dehydrogenation: It decomposes to produce hydrogen gas and carbon dioxide, often catalyzed by metals or metal oxides.

Formylation: It introduces a formyl group to other compounds, typically involving strong bases and reducing agents.

Buffering Agent: As a salt of a weak acid and a strong base, sodium formate acts as a buffering agent in aqueous solutions.

Comparación Con Compuestos Similares

Sodium formate can be compared with other formates such as:

Potassium Formate (HCOOK): Similar in properties but with potassium as the cation.

Calcium Formate (Ca(HCOO)2): Used in construction as a setting accelerator for concrete.

Magnesium Formate (Mg(HCOO)2): Used in various industrial applications .

Uniqueness:

Versatility: Sodium formate’s ability to act as a buffering agent, reducing agent, and formylating agent makes it unique among formates.

Industrial Applications: Its wide range of applications in hydrogen production, formaldehyde synthesis, and metal extraction highlights its industrial significance.

Propiedades

IUPAC Name |

sodium;formate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBBKKJFGFRGMU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHNaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

68.007 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.